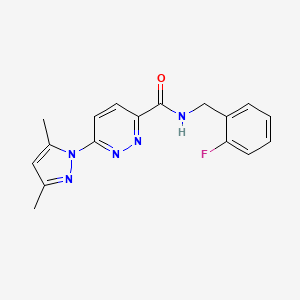

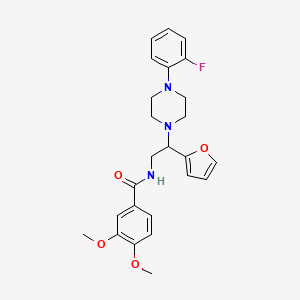

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)pyridazine-3-carboxamide is a chemical compound that has shown promising results in scientific research studies. This compound belongs to the pyridazine class of compounds and has a molecular weight of 399.4 g/mol.

Scientific Research Applications

1. Synthesis and Biological Evaluation

- A study by Yengoyan et al. (2018) explored the synthesis of novel derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, showing their potential as plant growth stimulants. This research implies the potential agricultural applications of these compounds (Yengoyan, Shainova, Gomktsyan, & Karapetyan, 2018).

2. Molecular Structure Analysis

- Research by Saldías et al. (2020) on a mononuclear ReI complex derived from pyridazine, which includes a compound structurally similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, offers insights into the molecule’s structure and bonding characteristics, relevant for inorganic chemistry and material sciences (Saldías, Palominos, Pizarro, & Vega, 2020).

3. Antimicrobial and Antitumor Potential

- Zaki, Sayed, & Elroby (2016) discuss the synthesis of pyrazolo[3,4-d]pyridazines, which demonstrate notable antimicrobial and anti-inflammatory properties. This indicates the potential use of such compounds in pharmaceuticals (Zaki, Sayed, & Elroby, 2016).

4. Catalysis and Organometallic Chemistry

- Wimberg, Meyer, Dechert, & Meyer (2012) studied gold and heterometallic complexes of a pyridazine-bridged ligand, which includes 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide. Their work provides valuable insights into applications in catalysis and organometallic chemistry (Wimberg, Meyer, Dechert, & Meyer, 2012).

5. Enzyme Inhibition Studies

- Chaudhry et al. (2017) conducted studies on pyrazolylpyridazine amines, revealing their role as inhibitors of yeast α-glucosidase, an enzyme critical in carbohydrate metabolism. This research underscores the potential pharmaceutical applications of these compounds in treating metabolic disorders (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).

6. DNA Binding and Cytotoxicity

- Reddy, Aruna, Manisha, Srihari, Babu, Vijayakumar, Sarveswari, Priya, Amrita, & Siva (2017) explored the interaction of bis-pyrazoles with DNA and their in vitro cytotoxicity, revealing potential applications in cancer research and therapy (Reddy et al., 2017).

properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-[(2-fluorophenyl)methyl]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c1-11-9-12(2)23(22-11)16-8-7-15(20-21-16)17(24)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWLAGWGOZDZDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2478956.png)

![N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide](/img/structure/B2478959.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2478963.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide](/img/structure/B2478968.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2478973.png)